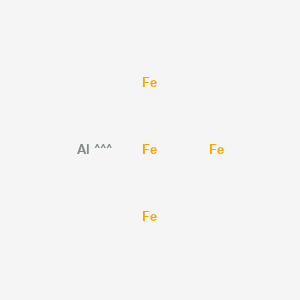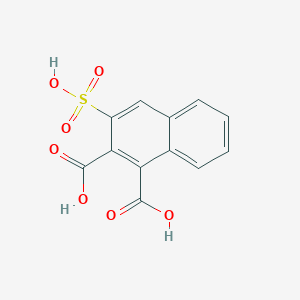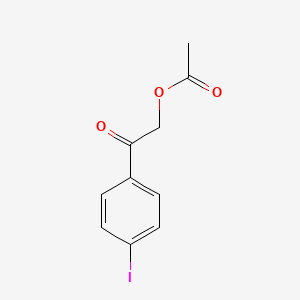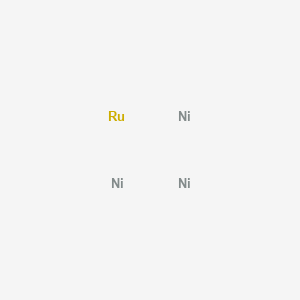
Nickel;ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel and ruthenium are transition metals that belong to the platinum group of elements. When combined, they form a compound known as nickel-ruthenium. This compound is notable for its unique properties, including high resistance to corrosion and wear, making it valuable in various industrial applications. Nickel-ruthenium compounds are often used as catalysts in chemical reactions due to their ability to facilitate processes efficiently.
準備方法
Synthetic Routes and Reaction Conditions: Nickel-ruthenium compounds can be synthesized using several methods. One common approach is the co-precipitation method, where nickel nitrate and ruthenium chloride are dissolved in water and then precipitated using ammonium carbonate and ammonium hydroxide . Another method involves loading nickel and ruthenium onto a hydrotalcite support through a post-synthetic process . This involves dissolving the metals in appropriate solvents and then depositing them onto the support material.
Industrial Production Methods: In industrial settings, nickel-ruthenium compounds are often produced through a combination of chemical reduction and deposition techniques. For example, nickel and ruthenium can be co-deposited onto a substrate using electrochemical methods, which allow for precise control over the composition and thickness of the resulting compound.
化学反応の分析
Types of Reactions: Nickel-ruthenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, ruthenium in the compound can be oxidized to form ruthenium dioxide (RuO2) when heated with oxygen . Additionally, nickel-ruthenium compounds can participate in hydrogenation reactions, where they act as catalysts to facilitate the addition of hydrogen to organic molecules .
Common Reagents and Conditions: Common reagents used in reactions involving nickel-ruthenium compounds include hydrogen gas, oxygen, and various organic substrates. The reactions typically occur under controlled conditions, such as elevated temperatures and pressures, to ensure optimal performance of the compound as a catalyst.
Major Products Formed: The major products formed from reactions involving nickel-ruthenium compounds depend on the specific reaction being carried out. For example, in hydrogenation reactions, the primary products are hydrogenated organic compounds, while oxidation reactions yield oxides such as ruthenium dioxide .
科学的研究の応用
Nickel-ruthenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions, including hydrogenation, oxidation, and isomerization . In biology and medicine, nickel-ruthenium compounds are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and neurological diseases . Additionally, these compounds are used in the development of advanced materials for electronics, such as wear-resistant electrical contacts and thick-film resistors .
作用機序
The mechanism by which nickel-ruthenium compounds exert their effects is primarily through their catalytic properties. The metals in the compound facilitate chemical reactions by providing active sites for the reactants to interact. This lowers the activation energy required for the reaction, thereby increasing the reaction rate. In biological systems, ruthenium compounds can act as nitric oxide donors, influencing various molecular pathways and exerting therapeutic effects .
類似化合物との比較
Nickel-ruthenium compounds can be compared with other platinum group metal compounds, such as platinum-ruthenium and palladium-ruthenium. While all these compounds share similar catalytic properties, nickel-ruthenium compounds are often preferred for their lower cost and higher availability . Additionally, nickel-ruthenium compounds exhibit unique electronic properties that make them suitable for specific applications, such as in the development of advanced electronic materials .
List of Similar Compounds:- Platinum-ruthenium
- Palladium-ruthenium
- Nickel-platinum
- Nickel-palladium
Nickel-ruthenium compounds stand out due to their unique combination of properties, making them valuable in a wide range of scientific and industrial applications.
特性
CAS番号 |
97647-51-3 |
|---|---|
分子式 |
Ni3Ru |
分子量 |
277.2 g/mol |
IUPAC名 |
nickel;ruthenium |
InChI |
InChI=1S/3Ni.Ru |
InChIキー |
LGZBFOUDQOWKCL-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


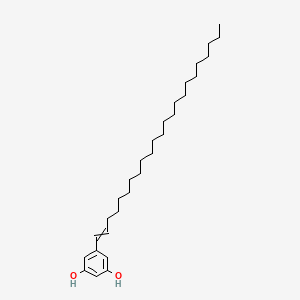
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)

![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

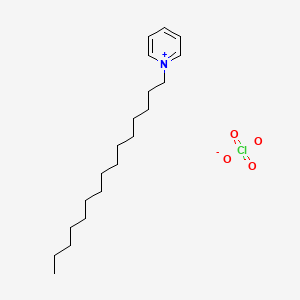
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)
